4'-Aminoacetanilide

描述

Significance as a Synthetic Intermediate

The utility of N-(4-aminophenyl)acetamide as a synthetic intermediate is well-established, particularly in the production of dyes and pharmaceuticals. wikipedia.orgnih.gov Its bifunctional nature allows it to be a crucial precursor in the synthesis of a wide array of complex organic molecules.

In the dye industry, N-(4-aminophenyl)acetamide is a key starting material for the creation of various azo dyes. wikipedia.orgottokemi.com The primary amino group can be readily diazotized and then coupled with other aromatic compounds to form the characteristic azo linkage (-N=N-), which is responsible for the color of these dyes. tandfonline.comgoogle.com It is used in the preparation of dyes such as dispersed yellow G, direct acid-resistant vermilion 4BS, and active blue AG. chembk.com

In the pharmaceutical sector, N-(4-aminophenyl)acetamide serves as a precursor for various drugs. researchgate.net One of the most notable examples is its role as a semi-product in the synthesis of N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol (acetaminophen), a widely used analgesic and antipyretic. researchgate.netresearchgate.net Furthermore, its derivatives are explored for the synthesis of other pharmacologically active compounds, including those with potential antibacterial and anti-inflammatory properties. solubilityofthings.commdpi.com For instance, it has been used as a starting material for the synthesis of β-lactams, which are core structures in many antibiotic drugs. scispace.com

The synthesis process typically involves the reduction of p-nitroacetanilide, which can be produced by the nitration of acetanilide (B955). chembk.comechemi.com This multi-step synthesis is a common experiment in educational and research laboratories to demonstrate fundamental organic reactions. researchgate.net

Role in the Evolution of Functional Materials

Beyond its traditional use, N-(4-aminophenyl)acetamide is finding new applications in the field of functional materials. Its unique molecular structure, featuring both hydrogen bond donor and acceptor sites, makes it a candidate for creating materials with specific properties. solubilityofthings.combiosynth.com

One area of research involves its use in the development of novel polymers and composite materials. The amino group can be used for polymerization reactions, allowing the incorporation of the acetanilide moiety into polymer backbones. This can influence the thermal stability, conductivity, and optical properties of the resulting materials.

Another interesting application is in the self-assembly of nanoparticles. Research has shown that p-aminoacetanilide can be used to direct the linear assembly of gold nanoparticles. scispace.com The concentration of the molecule in the medium influences the length and branching of the nanoparticle arrays, highlighting its role in controlling the structure of nanomaterials. scispace.com This ability to mediate the organization of nanoparticles is crucial for the development of new sensors, catalysts, and electronic components.

Derivatives of N-(4-aminophenyl)acetamide are also being investigated for their potential in creating materials with nonlinear optical (NLO) properties. These materials are important for applications in telecommunications and optical computing. The presence of an electron-donating amino group and an electron-withdrawing acetamido group on a conjugated benzene (B151609) ring system is a common feature in molecules designed for NLO applications.

Historical Context of Related Anilide Chemistry

The story of N-(4-aminophenyl)acetamide is deeply rooted in the broader history of anilide and aniline (B41778) chemistry, which began in the 19th century and revolutionized the chemical industry.

Aniline, the parent compound of the anilide family, was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, naming it Crystallin. wikipedia.orgresearchgate.net In the following years, other chemists isolated the same compound from different sources, giving it various names like kyanol and benzidam. wikipedia.org It was August Wilhelm von Hofmann who, in 1843, demonstrated that these were all the same substance, which became known as aniline. wikipedia.orgmontrealgazette.com

A pivotal moment came in 1856 when Hofmann's student, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, while attempting to synthesize quinine (B1679958) from aniline. mcgill.ca This discovery sparked the birth of the synthetic dye industry, with Germany's BASF (Badische Anilin- und Soda-Fabrik) becoming a major player by producing a vast array of colors from aniline derivatives. mcgill.ca

The development of aniline chemistry also had a profound impact on medicine. Aniline derivatives were found to be useful for staining bacteria, which led Paul Ehrlich to develop the concept of a "magic bullet." This culminated in the creation of Salvarsan in 1909, an arsenic-containing aniline derivative that was the first effective treatment for syphilis. montrealgazette.com Later, the exploration of aniline-based dyes led to the discovery of sulfonamide drugs, the first class of broad-spectrum antibiotics. mcgill.ca

Acetanilide, the direct precursor to N-(4-aminophenyl)acetamide, was one of the early aniline derivatives to be used in medicine as an analgesic and antipyretic, though its use was later superseded by less toxic compounds like paracetamol. The chemistry developed around aniline and its derivatives laid the essential groundwork for the synthesis and application of more complex molecules like N-(4-aminophenyl)acetamide.

Current Research Trajectories and Future Prospects

Current research on N-(4-aminophenyl)acetamide and its derivatives continues to expand into new and exciting areas of chemistry and biology. The versatility of this compound ensures its relevance in the ongoing search for novel materials and therapeutic agents.

In medicinal chemistry, researchers are actively designing and synthesizing new derivatives of N-(4-aminophenyl)acetamide to explore a wider range of biological activities. frontiersin.org By modifying the core structure, scientists are developing compounds with enhanced antibacterial, anti-inflammatory, and even antitumor potential. mdpi.combohrium.com For example, new N-phenylacetamide derivatives containing thiazole (B1198619) moieties have shown promising antibacterial activity against plant pathogens. mdpi.com Other studies are focused on creating coumarin-based carboxamides from related aminophenyl structures to develop targeted anticancer agents. frontiersin.org

In materials science, the focus is on leveraging the self-assembly properties and reactivity of N-(4-aminophenyl)acetamide to create sophisticated functional materials. This includes the development of new polymers with tailored electronic and optical properties, as well as advanced composite materials. The ability to control the assembly of nanoparticles using this molecule opens up possibilities for creating next-generation sensors and electronic devices. scispace.com

The future prospects for N-(4-aminophenyl)acetamide are bright. Its role as a fundamental building block in organic synthesis is secure, and its applications are set to grow. As synthetic methodologies become more advanced, chemists will be able to create an even wider variety of derivatives with precisely controlled properties. This will likely lead to the discovery of new drugs with improved efficacy and fewer side effects, as well as novel materials that can address challenges in electronics, energy, and environmental science. The continued exploration of this seemingly simple molecule promises to yield significant scientific and technological advancements.

Structure

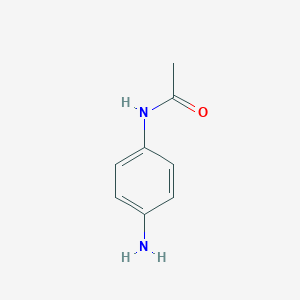

2D Structure

3D Structure

属性

IUPAC Name |

N-(4-aminophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMBIJAOCISYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | P-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024455 | |

| Record name | 4-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-aminoacetanilide appears as white or slightly reddish solid. (NTP, 1992), White or slightly reddish solid; Darkened by air; [Merck Index] Brown solid; [Acros Organics MSDS] | |

| Record name | P-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Aminoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

513 °F at 760 mmHg (NTP, 1992) | |

| Record name | P-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 77 °F (NTP, 1992) | |

| Record name | P-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000134 [mmHg] | |

| Record name | p-Aminoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-80-5 | |

| Record name | P-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(4-Aminophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Aminoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-aminoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH5OX0I3Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

329 to 334 °F (NTP, 1992) | |

| Record name | P-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Mechanistic Investigations

Established Chemical Synthesis Pathways

The two principal routes for synthesizing 4'-aminoacetanilide offer distinct advantages and are chosen based on factors such as starting material availability, desired purity, and process economics.

Reduction of 4-Nitroacetanilide

A common and widely practiced method for producing this compound involves the reduction of the nitro group of 4-nitroacetanilide. This transformation can be accomplished through various reductive strategies, each with its own set of conditions and efficiencies.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. This approach involves the use of a metal catalyst to facilitate the reaction between the nitro compound and a hydrogen source. A common method for preparing 2-aminoacetanilide, an isomer of this compound, is through the catalytic hydrogenation of 2-nitroacetanilide using 10% Palladium on carbon (Pd/C) as a catalyst. chemicalbook.comwikipedia.org Similarly, 4-nitroacetanilide can be reduced to this compound via catalytic hydrogenation. wikipedia.org Another study reported the reduction of p-nitroacetanilide using hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C, where the amount of catalyst was a key factor in the reaction's success. scispace.com

Metal-mediated reductions offer a classical and cost-effective alternative to catalytic hydrogenation.

Another widely used metal-mediated reduction employs zinc dust in the presence of ammonium (B1175870) chloride (NH4Cl) in an aqueous medium. wikipedia.orgscispace.com This "green" synthesis approach is valued for its milder reaction conditions. wikipedia.org One study detailed the reduction of p-nitroacetanilide using activated zinc dust and ammonium formate (B1220265) in methanol, achieving a 75% yield after 5 hours of stirring. sysrevpharm.org The use of zinc and ammonia (B1221849) in water has also been reported for the synthesis of p-aminoacetanilide from p-nitroacetanilide. scispace.com

| Reducing Agent | Catalyst/Acid | Solvent | Yield (%) | Reference |

| Iron (Fe) | Acetic Acid (CH3COOH) | Water | 80 | guidechem.com |

| Zinc (Zn) | Ammonium Chloride (NH4Cl) | Water | - | wikipedia.orgscispace.com |

| Zinc (Zn) | Ammonium Formate | Methanol | 75 | sysrevpharm.org |

| Hydrazine Hydrate | Palladium/Carbon (Pd/C) | - | - | scispace.com |

Table 1: Comparison of Metal-Mediated Reduction Methods for 4-Nitroacetanilide

Research continues to explore more efficient and environmentally friendly methods for the reduction of nitroarenes. One novel approach involves the use of a Mn3O4/α-Ag2WO4 nanocomposite as a photocatalyst under visible light irradiation for the reduction of nitroarenes, including 4-nitroacetanilide. nih.gov Another strategy employs a selenium and activated carbon catalyst with sodium borohydride (B1222165) as the reducing agent, which offers selective reduction under mild conditions and the potential for catalyst recycling. researchgate.net Furthermore, a catalytic transfer hydrogenation system using a recyclable polymer-supported formate in the presence of zinc dust at room temperature has been developed for the chemoselective reduction of aromatic nitro compounds. researchgate.net

Metal-Mediated Reductions (e.g., Zn/NH4Cl, Fe/CH3COOH (Bechamp Reduction))

Acylation of 4-Phenylenediamine

An alternative synthetic route to this compound is the selective acylation of one of the amino groups of p-phenylenediamine (B122844) (also known as 1,4-phenylenediamine). researchgate.net This method relies on controlling the reaction conditions to favor mono-acylation over di-acylation.

Direct acylation involves treating p-phenylenediamine with an acylating agent, most commonly acetic anhydride (B1165640) or acetic acid. In one reported procedure, p-phenylenediamine is reacted with acetic anhydride in tetrahydrofuran (B95107) at a controlled temperature of 0-5 °C for 15 hours, resulting in an 85% yield of p-aminoacetanilide. ciac.jl.cn The molar ratio of p-phenylenediamine to acetic anhydride is crucial in this process to favor the mono-acetylated product. ciac.jl.cn Another method describes the dropwise addition of acetic acid to a heated solution of p-phenylenediamine in ethyl acetate (B1210297) under a nitrogen atmosphere, which, after several hours of reaction and subsequent workup, yields p-aminoacetanilide with a purity of 99.1% and a yield of 98.6%. chemicalbook.com

| Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Acetic Anhydride | Tetrahydrofuran | 0-5 | 15 | 85 | - | ciac.jl.cn |

| Acetic Acid | Ethyl Acetate | 78-82 | 6 | 98.6 | 99.1 | chemicalbook.com |

Table 2: Direct Acylation of p-Phenylenediamine

Direct Acylation Procedures

Biocatalytic and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing this compound, including biocatalytic routes and the use of environmentally friendly reagents.

A prominent example of biocatalysis is the use of the soil bacterium Bacillus cereus. wikipedia.orgscispace.comnih.gov Strains of this bacterium have been shown to effectively convert a variety of anilines, including 4-phenylenediamine, into their corresponding acetanilides. scispace.comnih.gov In a notable biotransformation, growing cells of Bacillus cereus strain 10-L-2 acetylate a single amino group of 4-phenylenediamine to produce this compound with an impressive molar yield of 97%. nih.gov

This transformation is facilitated by arylamine N-acetyltransferase (NAT) enzymes produced by the bacterium. nih.govscience.govkobe-u.ac.jp Researchers have identified and characterized two distinct NATs, NAT-a and NAT-b, from Bacillus cereus strain 10-L-2. nih.gov These enzymes exhibit broad substrate specificity and are responsible for the selective acetylation. nih.govscience.govkobe-u.ac.jp Interestingly, whole cells of a recombinant E. coli strain expressing the NAT gene can utilize 4-nitroacetanilide as an acetyl donor, leading to the production of this compound and the stoichiometric release of 4-nitroaniline. science.govkobe-u.ac.jp

The development of environmentally benign synthetic protocols aims to reduce or eliminate the use of hazardous substances. acs.orgijtsrd.comresearchgate.net One such green approach to producing p-Aminoacetanilide involves the reduction of p-nitroacetanilide using a zinc/ammonium chloride (Zn/NH₄Cl) system in water, which serves as a safe and abundant solvent. wikipedia.org This method avoids the use of more hazardous reducing agents and volatile organic solvents.

Another green chemistry principle is the use of non-toxic, reusable catalysts. For the related synthesis of acetanilide (B955) from aniline (B41778), a system using magnesium sulphate and glacial acetic acid has been reported as a benign and inexpensive catalytic method. ijtsrd.com This approach circumvents the need for toxic acetic anhydride, a common acetylating agent. ijtsrd.com Such strategies highlight a shift towards more sustainable industrial chemical production. google.com

Microbial Transformation (e.g., Bacillus cereus-mediated Acetylation)

Exploration of Reaction Mechanisms

Understanding the underlying mechanisms of formation and subsequent transformations of this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways.

Kinetics and Thermodynamics of Formation Reactions

The formation of products in chemical reactions is governed by the principles of kinetics and thermodynamics. utah.edu A reaction may be under kinetic control or thermodynamic control, depending on the conditions. pressbooks.pub

Kinetic Control : At lower temperatures, reactions are often irreversible. The major product formed is the one that is generated fastest, meaning it has the lower activation energy (ΔG‡). pressbooks.pub

Thermodynamic Control : At higher temperatures, reactions can become reversible, allowing an equilibrium to be established. The major product will be the most stable one (the one with the lowest Gibbs free energy, ΔG°), regardless of how fast it is formed. pressbooks.pub

In the context of synthesizing substituted acetanilides, the distribution of products can be influenced by these factors. For instance, in electrophilic additions to conjugated systems, a change in temperature can shift the product ratio from the kinetic product to the more stable thermodynamic product. pressbooks.pub While specific thermodynamic data for the formation of this compound is not detailed in the reviewed literature, these fundamental principles dictate the reaction's progress, where the stability of the final product and the energy of the transition state are key determinants of the reaction rate and outcome. utah.edu

Mechanistic Pathways of Functional Group Transformations

This compound is a versatile intermediate because its functional groups—the primary amino group and the acetamido group—can undergo various transformations. scispace.com The reduction of an aromatic nitro group is a key reaction for its synthesis, often achieved selectively using reagents like iron in the presence of a dilute acid, a process known as the Béchamp reduction. researchgate.net

Once formed, this compound can serve as a starting material for more complex molecules. For example, it can be used in the synthesis of β-lactams, which are important structural motifs in various chemotherapeutic agents. scispace.com The synthesis involves the condensation of this compound with an aromatic aldehyde to yield a Schiff base, which can then undergo further reactions to form the desired heterocyclic structures. scispace.com The reactivity of the amino and acetamido groups allows for a wide range of functionalization, making this compound a valuable building block in the synthesis of dyes and pharmaceuticals. scispace.comresearchgate.net

Influence of Catalysts and Solvents on Reaction Selectivity

The synthesis of this compound is critically dependent on the selection of appropriate catalysts and solvents, which govern the reaction's efficiency, selectivity, and environmental impact. The two primary routes for its synthesis—catalytic reduction of 4-nitroacetanilide and selective acetylation of p-phenylenediamine—are both profoundly influenced by these parameters. The choice of a specific catalytic system and reaction medium can determine the yield, purity, and the formation of byproducts.

A significant pathway to this compound involves the reduction of the nitro group in 4-nitroacetanilide. This transformation can be achieved using various catalytic systems, where the catalyst and solvent choice are paramount for achieving high chemoselectivity, preventing the reduction of other functional groups or the aromatic ring itself.

One common method is the Bechamp reduction, which utilizes metals like iron (Fe) or zinc (Zn) in an acidic medium. researchgate.net For instance, the reduction can be performed with iron filings in the presence of a dilute acid like acetic acid, which also acts as the solvent. researchgate.net Alternatively, a greener synthesis approach employs zinc powder with ammonium chloride in water, highlighting the use of aqueous media to minimize organic solvent waste. scispace.comwikipedia.org

Catalytic hydrogenation represents another major approach. Various catalysts, including modified skeletal nickel (s-Ni) and palladium on carbon (Pd/C), are effective for this transformation. scispace.com When using Pd/C, hydrazine hydrate often serves as the hydrogen source. scispace.com The selectivity of these catalytic systems is a key advantage; for example, catalytic reduction using indium metal in aqueous ethanolic ammonium chloride can selectively reduce aromatic nitro groups while leaving ester, nitrile, and halide substituents unaffected. researchgate.net

The following table summarizes various catalytic systems employed in the reduction of 4-nitroacetanilide.

Table 1: Catalytic Systems for the Synthesis of this compound via Reduction of 4-Nitroacetanilide

| Starting Material | Catalyst | Solvent / Reagents | Reported Yield / Purity |

|---|---|---|---|

| 4-Nitroacetanilide | Iron (Fe) | Dilute Acetic Acid | Not specified |

| 4-Nitroacetanilide | Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Water | Not specified (Described as a "green synthesis" method) scispace.comwikipedia.org |

| 4-Nitroacetanilide | Modified skeletal nickel (s-Ni) | Hydrogen | Not specified |

| 4-Nitroacetanilide | Pd/C | Hydrazine Hydrate | Not specified |

An alternative synthetic route is the selective N-acetylation of p-phenylenediamine. The primary challenge in this method is to achieve mono-acetylation, as the presence of two amino groups can easily lead to the formation of a di-acetylated byproduct. The choice of catalyst and solvent is crucial to control this selectivity.

Research has demonstrated a highly selective method using 1,4-diaza-bicyclo[2.2.2]octane (also known as triethylenediamine) as a catalyst. chemicalbook.com In this process, the reaction between p-phenylenediamine and acetic acid is carried out in ethyl acetate under a nitrogen atmosphere. This specific system yields this compound with high purity and yield, demonstrating excellent control over the reaction's selectivity. chemicalbook.com The product is typically washed with a solvent like n-butanol. chemicalbook.com

Table 2: Catalytic System for the Synthesis of this compound via Selective Acetylation

| Starting Material | Catalyst | Solvent / Reagents | Reaction Conditions | Reported Yield | Reported Purity |

|---|

The polarity of the solvent medium plays a significant role in reaction kinetics and catalyst performance. acs.orglucp.net For some reactions, employing a less polar solvent such as xylene can lead to faster reaction rates compared to more polar solvents like diglyme. acs.org In heterogeneous catalysis, where the catalyst is on a solid support like activated carbon, the solvent's properties can affect the dispersion of the active metal component. nih.gov Using mixed solvent systems, such as water-methanol, can enhance the dispersion of the active ingredient on the support, leading to improved catalytic activity compared to using a single solvent like water. nih.gov

Advanced Analytical Characterization Techniques in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating 4'-Aminoacetanilide from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of this compound, offering robust and reproducible methods for its quantification and the assessment of its purity, which is often specified as a minimum of 98.0% by HPLC analysis. avantorsciences.com

Reverse-phase HPLC (RP-HPLC) is a common and effective method for the analysis of this compound. sielc.comsielc.com In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 column is frequently employed. rjpbcs.com A mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid allows for the successful separation of the compound. sielc.comsielc.com The method is versatile and can be adapted for preparative separations to isolate impurities. sielc.comsielc.com

A representative RP-HPLC method for this compound is detailed in the table below.

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Application | Analytical and preparative separation |

This table illustrates a typical set of conditions for the RP-HPLC analysis of this compound. sielc.com

For faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is utilized. UPLC systems employ columns with smaller particle sizes (typically under 2 µm), which allows for higher mobile phase flow rates without sacrificing separation efficiency. Methodologies developed for HPLC can often be transferred to UPLC systems, particularly those using columns with smaller (e.g., 3 µm) particles, to achieve rapid analyses. sielc.comsielc.com This is particularly beneficial in high-throughput screening and quality control environments.

For unambiguous identification and structural confirmation, HPLC systems can be coupled with mass spectrometry (MS). When preparing this compound for LC-MS analysis, it is crucial to use a mobile phase modifier that is volatile. Formic acid is a common substitute for phosphoric acid in these applications, as it is compatible with the electrospray ionization (ESI) sources used in most modern mass spectrometers. sielc.comsielc.com LC-MS/MS, a tandem mass spectrometry technique, has been developed for the determination of various primary aromatic amines, including this compound, in complex matrices. nih.gov This method offers high sensitivity and selectivity. nih.gov

A 2017 study detailed an LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap-Fourier Transform) MS2 method for this compound. The analysis was performed in positive ion mode, identifying the precursor ion [M+H]+ at m/z 151.0866. Another method from 2023 utilized LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry. massbank.jp

| LC-MS Method Parameter | 2017 LC-ESI-ITFT Method | 2023 LC-ESI-QTOF Method |

| Instrument | LTQ Orbitrap XL | TripleTOF X500R |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion [M+H]+ | 151.0866 | 151.0866 |

| Collision Energy | 35 (nominal) | 30 V |

| Column | Kinetex Core-Shell C18 | Zorbax Eclipse Plus C18 |

| Mobile Phase A | Water with 0.1% formic acid | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid | Acetonitrile with 0.1% formic acid |

| Retention Time | 2.292 min | 2.212 min |

This table compares two different LC-MS methods used for the analysis of this compound, highlighting the instrumental parameters and chromatographic conditions. massbank.jp

Ultra-Performance Liquid Chromatography (UPLC) Applications

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Infrared spectroscopy, in particular, provides valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The presence of an amide group is indicated by a strong absorption band around 1681 cm⁻¹ in carbon tetrachloride, corresponding to the C=O stretching vibration. chemicalbook.com The N-H stretching vibrations of the primary amine and the amide group, as well as aromatic C-H and C=C stretching vibrations, are also observable in the spectrum. The conformity of the infrared spectrum is a key specification in the quality assessment of this compound. avantorsciences.comthermofisher.comthermofisher.com

The table below summarizes key IR absorption peaks for this compound.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Amide C=O | ~1681 | Stretching |

| N-H (Amine & Amide) | Not specified | Stretching |

| Aromatic C-H | Not specified | Stretching |

| Aromatic C=C | Not specified | Stretching |

This table presents a summary of the characteristic infrared absorption bands for this compound. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are employed to confirm the identity and conformation of the molecule.

Research findings indicate that the conformation of the flexible this compound molecule is notably dependent on the nature of the solvent used during analysis. brunel.ac.uk ¹H NMR spectra are commonly recorded at frequencies like 90 MHz or 400 MHz, often using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent. brunel.ac.ukchemicalbook.comguidechem.com Similarly, ¹³C NMR spectra have been documented in DMSO-d6. guidechem.com These analyses provide precise information about the chemical environment of each proton and carbon atom, which is critical for structural verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule. Analysis of synthesized N-(4-aminophenyl) acetamide (B32628) via UV-Vis spectrophotometry reveals distinct absorption peaks. researchgate.net In one study, the spectrum showed absorption maxima (λmax) at 206.05 nm and 246.41 nm. researchgate.net

Further investigations have shown that solutions of p-aminoacetanilide in various solvents, including alcohol, water, and 0.1 N hydrochloric acid (HCl), adhere to Beer's law. oup.com The absorption curve in 0.1 N HCl is a key characteristic used for its spectrophotometric determination. oup.com

Table 1: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Solvent/Conditions |

|---|---|

| 206.05 nm | Not specified |

| 246.41 nm | Not specified |

Data sourced from experimental research on synthesized N-(4-aminophenyl) acetamide. researchgate.netoup.com

Mass Spectrometry (MS) Techniques (e.g., LC-ESI-QFT, MS2)

Mass spectrometry (MS) is a powerful tool for determining the exact mass and fragmentation pattern of this compound, confirming its elemental composition. Techniques such as Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) and Liquid Chromatography-Electrospray Ionization-Quadrupole-Orbitrap (LC-ESI-QFT) are frequently used. massbank.jpnih.gov

These methods typically involve positive ion mode electrospray ionization (ESI+), where the molecule is detected as a protonated species, [M+H]⁺. massbank.jpuni-frankfurt.de High-resolution instruments like the Q Exactive Plus Orbitrap can provide an exact mass measurement, which for the C₈H₁₀N₂O formula is 150.0793. massbank.jp Tandem mass spectrometry (MS2) experiments are conducted to analyze the fragmentation of the precursor ion, providing further structural confirmation. massbank.jp

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion | Measured m/z | Exact Mass (C₈H₁₀N₂O) |

|---|---|---|---|---|

| LC-ESI-QFT; MS2 | ESI+ | [M+H]⁺ | 151.0866 | 150.07931 |

Data sourced from MassBank records using high-resolution mass spectrometry. massbank.jpuni-frankfurt.de

Other Advanced Characterization Modalities

Titrimetric Analysis for Quantitative Determination

Titrimetric analysis is a classical quantitative method used to determine the purity of this compound. Specifically, nonaqueous titration is employed for this purpose. avantorsciences.com Commercial grades of this compound are often certified to have a purity of ≥98.0% as determined by this method. avantorsciences.comvwr.comavantorsciences.com One documented procedure involves titration with perchloric acid (HClO4), with specifications requiring a purity of ≥94%. thermofisher.comavantorsciences.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic technique used to assess the purity of this compound and monitor the progress of its synthesis. researchgate.netlibretexts.org The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. chemguide.co.uk

In a specific application, synthesized this compound was analyzed using a stationary phase of a silica (B1680970) plate and a mobile phase consisting of a 50:50 mixture of ethyl acetate (B1210297) and hexane. researchgate.net After developing the chromatogram, the separated spots were visualized using a UV lamp at a wavelength of 254 nm. researchgate.net This method is effective for qualitatively identifying the compound and detecting impurities. du.ac.in

Microscopic Techniques for Crystalline Structure Analysis

Microscopic techniques are employed to analyze the crystal structure and morphology of this compound. The compound typically appears as a white, pink, or brown crystalline powder or solid. avantorsciences.comavantorsciences.comnih.gov

Optical microscopy, particularly using transmitted polarized light, has been used for the crystal analysis of the synthesized compound. researchgate.net For this analysis, samples were prepared in dimethyl sulfoxide (DMSO). researchgate.net Studies into the molecular structure reveal that the this compound molecule is generally planar, though the secondary amide group can be twisted relative to the phenyl ring. researchgate.net This structural characteristic, along with intermolecular hydrogen bonding, influences the crystalline packing, which can be observed and studied using microscopic methods. brunel.ac.ukresearchgate.net

Applications and Functionalization in Advanced Chemical Systems

Role as an Intermediate in Heterocyclic Synthesis

Aminoacetanilide derivatives are significant synthetic intermediates for a range of heterocyclic compounds. wikipedia.orgwikipedia.org The presence of reactive sites on 4'-Aminoacetanilide facilitates its use in cyclization reactions to form stable ring structures, many of which are scaffolds for biologically active molecules. scispace.comu-szeged.hu

This compound is a key precursor in the synthesis of certain pyrazole-carboxamide derivatives, a class of compounds investigated for their potential biological activities. scispace.comkab.ac.ug Research has demonstrated that introducing an α-aminoacetanilide moiety to a pyrazole (B372694) structure can yield novel compounds with notable fungicidal properties. scispace.com

A documented synthetic route involves the condensation of N-(4-chloro-3-ethyl-1-methyl-5-pyrazole carboxyl) glycine (B1666218) with substituted anilines or benzylamines to produce a series of pyrazole-carboxamides containing the α-aminoacetanilide fragment. scispace.comkab.ac.ug The fungicidal efficacy of these synthesized compounds was evaluated against several fungi, including Rhizoctonia solani and Sclerotinia sclerotiorum. scispace.com The results indicated that specific derivatives bearing an electron-donating group on the para-position of the phenyl or benzyl (B1604629) group exhibited significant inhibitory activity against the tested fungi. scispace.comkab.ac.ug

Table 1: Fungicidal Activity of Selected Pyrazole-carboxamide Derivatives

| Compound ID | Substituent (R) on Phenyl Group | Target Fungi | Activity |

|---|---|---|---|

| 4l | 4-CH₃ | Rhizoctonia solani, Sclerotinia sclerotiorum | Excellent Inhibition |

| 4p | 4-OCH₃ | Rhizoctonia solani, Sclerotinia sclerotiorum | Excellent Inhibition |

Source: Based on findings from Fang et al. scispace.com

The compound this compound is utilized as a starting material in the synthesis of β-lactams (beta-lactams), which are four-membered cyclic amides. scispace.commubychem.com The β-lactam ring is a core structural component in numerous antibiotic families, including penicillins and cephalosporins. wikipedia.orgnih.gov The synthesis often proceeds through a multi-step sequence.

One established method involves the initial condensation of this compound with an aromatic aldehyde to form an N-aryl-imine, commonly known as a Schiff base. scispace.com This intermediate subsequently undergoes a [2+2] cycloaddition reaction with an acetyl chloride in the presence of a base like triethylamine. scispace.comderpharmachemica.com This cyclization step yields the 2-azetidinone ring, which is the fundamental structure of β-lactams. wikipedia.org

Table 2: General Synthesis Steps for Beta-Lactams from this compound

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | This compound, Aromatic Aldehyde | Schiff Base (N-aryl-imine) | Condensation |

| 2 | Schiff Base, Acetyl Chloride, Triethylamine | 2-Azetidinone derivative | Cycloaddition |

Source: Based on the synthetic pathway described by Gaidhane et al. scispace.com

Beyond pyrazoles and β-lactams, this compound serves as a versatile precursor for other important nitrogen-containing heterocyclic systems. scispace.combeilstein-journals.org Its chemical reactivity allows for its integration into various ring structures, which are often explored for their pharmacological potential. u-szeged.hu

For instance, research has shown the synthesis of benzothiazole (B30560) derivatives starting from p-aminoacetanilide. scispace.com In one pathway, it is treated with phthalic anhydride (B1165640) to produce 2-(6-thiazol-2-yl-carbamoyl)benzoic acid. scispace.com Additionally, the reaction of its chloroacetamide derivative with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of 2-(p-acetamidophenylimino)-thiazolidin-4-one, a thiazole-based heterocycle. researchgate.net These examples underscore the compound's utility in constructing a diverse array of heterocyclic scaffolds. researchgate.netresearchgate.net

Formation of Beta-Lactam Structures

Contributions to Dye and Pigment Chemistry

This compound is a well-established intermediate in the manufacturing of dyes and pigments. wikipedia.orgglobalgrowthinsights.com It is particularly crucial in the synthesis of azo dyes, which represent the largest single class of commercial colorants used extensively in the textile and printing industries. globalgrowthinsights.comnih.gov

The primary role of this compound in dye chemistry is as a diazo component in the synthesis of azo dyes. nih.govguidechem.com Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore responsible for the color. nih.govajol.info

The synthesis typically begins with the diazotization of the primary aromatic amine group of this compound. This is achieved by reacting it with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). nih.gov This process converts the amino group into a highly reactive diazonium salt (4-acetamidobenzenediazonium chloride). researchgate.net This diazonium salt then acts as an electrophile and is coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative (the coupling component), to form the stable azo dye. nih.gov

An example of this application is the synthesis of N-(4-(3-Hydroxypyridin-2-yl)phenyl)acetamide, which is prepared by coupling 4-acetamidobenzenediazonium chloride with 3-hydroxypyridine. researchgate.net The resulting molecule contains the characteristic azo chromophore that imparts color.

The chemical industry is increasingly focused on developing sustainable and environmentally friendly production methods to comply with regulations and reduce environmental impact. globalgrowthinsights.comarchivemarketresearch.com This trend extends to the manufacturing of dyes and their intermediates, including this compound. datainsightsmarket.com Strategies for greener dye production encompass the entire lifecycle, from the synthesis of precursors to the treatment of industrial effluent.

One approach involves optimizing the synthesis of this compound itself. A reported green synthesis method involves the reduction of p-nitroacetanilide using zinc metal in an aqueous solution of ammonium chloride, which avoids the use of more hazardous reagents. wikipedia.org Another method describes the synthesis from p-phenylenediamine (B122844) and acetic acid in ethyl acetate (B1210297), achieving a high purity of 99.1% and a yield of 98.6% under relatively mild conditions. chemicalbook.com Adopting such efficient and less hazardous synthetic routes for intermediates is a key step toward more sustainable dye manufacturing. globalgrowthinsights.com

Furthermore, bioremediation techniques are being explored for the degradation of aromatic compounds like this compound in wastewater. Studies have shown that certain microorganisms, such as Halomonas sp., can effectively biodegrade the compound, offering a cost-effective and environmentally safe method for managing waste from dye production facilities. nih.gov

Synthesis of Azo Dyes and Related Chromophores

Derivatization for Novel Functional Materials

This compound is a key building block for creating more complex molecules with specific functionalities. Through targeted chemical modifications, this compound is transformed into derivatives that form the basis of advanced materials, including azo dyes, chalcones, and engineered hybrid systems. These derivatizations are crucial for imbuing the final materials with desired characteristics like photoresponsiveness, and specific chemical or biological activity.

A significant application of this compound is in the synthesis of 4,4'-diaminoazobenzene, an important intermediate for azo dyes and functional polymers. The preparation is a well-established two-step process. wm.edu The first step involves the oxidative coupling of this compound to form 4,4'-bis(acetamido)azobenzene. This is typically achieved by treating this compound with an oxidizing agent like sodium perborate (B1237305) in a solution of glacial acetic acid. orgsyn.orgmit.edu The intermediate, 4,4'-bis(acetamido)azobenzene, is then isolated. mit.edu

Detailed reaction conditions for a typical laboratory-scale synthesis are provided in the table below.

Table 1: Synthesis of 4,4'-Diaminoazobenzene from this compound

| Step | Reactants | Reagents & Solvents | Reaction Conditions | Product |

|---|---|---|---|---|

| 1. Oxidation | This compound | Sodium perborate tetrahydrate, Boric acid, Glacial acetic acid | Heated at 50-60°C for 6 hours with stirring. orgsyn.orgmit.edu | 4,4'-Bis(acetamido)azobenzene |

| 2. Hydrolysis | 4,4'-Bis(acetamido)azobenzene | Methanol, 6N Hydrochloric acid | Heated under reflux for 1.5 hours. orgsyn.orgmit.edu | 4,4'-Diaminoazobenzene Hydrochloride |

| 3. Neutralization | 4,4'-Diaminoazobenzene Hydrochloride | 2.5N Sodium hydroxide (B78521), Water | Slow addition of NaOH to neutralize the mixture. orgsyn.org | 4,4'-Diaminoazobenzene |

This compound serves as a key starting material for the synthesis of various chalcone (B49325) derivatives. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core structure, are synthesized via the Claisen-Schmidt condensation. scispace.com In this reaction, this compound is condensed with a variety of substituted aromatic aldehydes in the presence of a base catalyst, typically an aqueous solution of sodium hydroxide in ethanol (B145695). ymerdigital.comijpsr.com

The reaction involves the nucleophilic addition of the enolate of the acetophenone (B1666503) (in this case, this compound) to the carbonyl carbon of the aromatic aldehyde, followed by dehydration to form the characteristic α,β-unsaturated ketone of the chalcone framework. wjpls.org The choice of the substituted aromatic aldehyde allows for the introduction of diverse functional groups into the chalcone structure, thereby tuning its electronic and steric properties for various applications. ijpsr.com

The table below presents examples of chalcone derivatives synthesized from this compound and different aromatic aldehydes.

Table 2: Examples of Chalcone Derivatives from this compound

| Starting Aldehyde | Chalcone Product Name | Reaction Conditions | Reference |

|---|---|---|---|

| Benzaldehyde | N-(4-cinnamoylphenyl)acetamide | Ethanolic NaOH, stirring for 4 hours | ijpsr.com |

| 4-Methoxybenzaldehyde | N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)acetamide | Ethanolic NaOH, stirring for 4 hours | ijpsr.com |

| 4-Chlorobenzaldehyde | N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)acetamide | Ethanolic NaOH, stirring for 4 hours | ijpsr.com |

| Piperonal | N-(4-(3-(benzo[d] orgsyn.orgprepchem.comdioxol-5-yl)acryloyl)phenyl)acetamide | Ethanolic NaOH, stirring for 4 hours | ijpsr.com |

The derivatization of this compound extends to the engineering of complex hybrid materials where its derivatives are integrated with other components like polymers or inorganic nanoparticles. These hybrid systems are designed to combine the properties of their individual constituents, leading to materials with enhanced functionality for specific applications. nih.govresearchgate.net

A notable example involves the use of 4,4'-diaminoazobenzene, derived from this compound, in the creation of responsive polymer gels. mit.edu In one study, 4,4'-diaminoazobenzene was further reacted with methacryloyl chloride to synthesize 4,4'-di(methacryloylamino)azobenzene, an azoaromatic cross-linker. mit.edu This cross-linker was then incorporated into hydrogels, imparting photo-responsive and enzymatically degradable properties to the material. Such stimuli-responsive microgels have potential applications in drug delivery and sensor technology. mit.edu

In another application, this compound itself has been used to direct the assembly of gold nanoparticles. scispace.com The concentration of this compound in the reaction medium influences the formation of linear, chain-like superstructures of the nanoparticles. This demonstrates the role of this compound in controlling the architecture of inorganic-organic hybrid materials at the nanoscale. scispace.com

Table 3: Examples of Hybrid Systems Engineered from this compound Derivatives

| This compound Derivative | Hybrid System Component | Resulting Hybrid Material | Potential Application | Reference |

|---|---|---|---|---|

| 4,4'-Di(methacryloylamino)azobenzene | Poly(acrylic acid), Pluronic | Azoreductase-cleavable cross-linked microgels | Biologically responsive drug delivery systems | mit.edu |

| This compound | Gold Nanoparticles | Linear assemblies of gold nanoparticles | Nanostructured materials | scispace.com |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of 4'-Aminoacetanilide and its derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. psecommunity.org It has been successfully applied to study the electronic properties of various organic compounds. DFT calculations, often performed with specific basis sets like B3LYP/6-31G(d,p), are used to optimize the molecular geometry of this compound and to calculate its electronic properties. psecommunity.orgresearchgate.net These calculations provide a detailed picture of the electron distribution and energy levels within the molecule. For instance, studies on related acetanilide (B955) derivatives have utilized DFT to determine optimized geometries and electronic characteristics, which are crucial for understanding their reactivity and stability. researchgate.netcentralasianstudies.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For derivatives of this compound, FMO analysis has been used to investigate their physicochemical properties and relative reactivities. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attacks. researchgate.net For example, in related systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.08 |

| LUMO | -0.88 |

| HOMO-LUMO Gap | 4.20 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netresearchgate.netlibretexts.org The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.netlibretexts.org

For molecules structurally similar to this compound, MEP analysis reveals that the negative potential is typically concentrated around electronegative atoms like oxygen and nitrogen, making these sites susceptible to electrophilic attack. researchgate.net Conversely, the positive potential is often located around hydrogen atoms, particularly those of the amino and amide groups, indicating sites prone to nucleophilic attack. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Computational methods can be used to predict the thermodynamic properties of molecules, such as their heat of formation and boiling point. ddbst.comsemanticscholar.org Group contribution methods, for instance, estimate thermodynamic properties based on the molecule's functional groups. ddbst.com While experimental data for this compound's thermodynamic properties are available, computational predictions offer a rapid and cost-effective way to estimate these values for its derivatives. nih.gov These predictions are essential for process design and safety analysis in chemical synthesis. semanticscholar.org For example, studies on acetanilide derivatives have combined experimental thermochemistry with thermodynamic modeling to predict solubilities. nih.gov

Electrostatic Potential Mapping

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein receptor. nih.govf1000research.com

In silico docking simulations have been employed to study the binding of this compound derivatives to various protein receptors. researchgate.netcentralasianstudies.org These studies aim to understand the molecular interactions that govern the binding affinity and specificity of these compounds. For example, docking studies of this compound azo derivatives have been performed against the active sites of proteins from Escherichia coli and Aspergillus flavus to evaluate their potential as antimicrobial agents. researchgate.net Similarly, the binding of this compound-metal complexes to a Pseudomonas aeruginosa protein has been investigated to assess their antibacterial efficacy. centralasianstudies.org

The results of these simulations are often reported as a docking score, which represents the binding energy of the ligand-receptor complex. centralasianstudies.orgresearchgate.net A lower docking score generally indicates a more favorable binding interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. pensoft.net

| Compound | Docking Score (kcal/mol) | Receptor |

|---|---|---|

| This compound Derivative | -5.58 | Pseudomonas aeruginosa (6r3x) |

In Silico Docking Simulations for Derivative-Receptor Binding

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. QSAR models are based on the principle that variations in the biological activity of a series of compounds are correlated with changes in their molecular features, which can be described by chemical descriptors. ecoitn.eu These models formulate a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the activity of novel compounds. researchgate.net

Computational methods are pivotal in elucidating the Structure-Activity Relationships of novel compounds. These approaches analyze how specific structural modifications in a molecule, such as the addition or alteration of functional groups, influence its biological activity. nih.gov For derivatives of this compound, computational studies have been instrumental in understanding the structural requirements for their antioxidant and antibacterial activities. researchgate.net

For instance, in a series of 4-aminoacetanilide azo derivatives, molecular docking simulations were used to investigate the binding interactions with bacterial proteins from Pseudomonas aeruginosa. researchgate.net These simulations provided insights into the binding affinity and strategies, helping to explain the observed antibacterial activity. Such computational analyses allow researchers to identify key structural features—like specific substituents on the aromatic rings—that enhance or diminish the biological effect, thereby guiding the rational design of more potent derivatives. researchgate.net

The development of predictive QSAR models is a key step in modern drug discovery, allowing for the screening of virtual libraries of compounds before their synthesis. nih.gov A crucial aspect of a reliable QSAR model is its defined domain of applicability, which ensures that predictions are made with a known level of confidence. ecoitn.eu

For derivatives of this compound, QSAR analyses have been successfully applied. In one study, a QSAR analysis of 4-aminoacetanilide azo derivatives indicated a favorable drug-likeness profile for all the tested compounds. researchgate.net In another study, various di-imine Schiff bases were synthesized from this compound, and their molecular properties and drug-likeness scores were calculated using QSAR-based software. sysrevpharm.org These models use physicochemical descriptors such as LogP (lipophilicity), molecular weight (MW), and the number of hydrogen bond donors and acceptors to predict the "drug-likeness" of a compound according to established rules like Lipinski's rule of five. sysrevpharm.org

Table 2: Calculated Molecular Properties and Drug-Likeness for Di-imine Derivatives of this compound

| Compound | Molecular Formula | MW ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Drug-Likeness Score | Obeys Lipinski's Rule? |

| 1a | C24H16N6 | 388.43 | 5.56 | 6 | 0 | -1.12 | No |

| 1b | C26H20N6 | 416.48 | 6.58 | 6 | 0 | -0.99 | No |

| 1c | C24H18N6O2 | 422.44 | 4.41 | 8 | 2 | -0.21 | Yes |

| 1d | C24H18N6O2 | 422.44 | 4.41 | 8 | 2 | -0.21 | Yes |

| 1e | C28H26N8 | 474.57 | 5.39 | 8 | 2 | -0.44 | Yes |

| 1f | C30H28N6O4 | 508.58 | 5.16 | 10 | 2 | -2.65 | No |

| 1g | C22H16N8 | 392.42 | 3.68 | 8 | 2 | 0.15 | Yes |

| 1h | C22H16N8 | 392.42 | 3.68 | 8 | 2 | 0.15 | Yes |

| Data sourced from a study on di-imines derived from 4,4′-diaminoazobenzene, which was prepared from p-aminoacetanilide. sysrevpharm.org |

Computational Approaches to SAR Elucidation

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling of Derivatives

In silico ADMET profiling is a computational method used to predict the pharmacokinetic and toxicological properties of a compound. rsc.org This early-stage assessment helps to identify candidates with potentially poor ADMET profiles, reducing the likelihood of late-stage failures in drug development. researchgate.net

Derivatives of this compound have been subjected to in silico ADMET analysis to evaluate their potential as drug candidates. Studies on azo derivatives predicted an enhanced drug-likeness profile and favorable pharmacokinetic properties. researchgate.net A more detailed ADMET study was conducted on a series of di-imine Schiff base derivatives prepared from this compound. sysrevpharm.org The predictions evaluated parameters such as human intestinal absorption (HIA), permeability through Caco-2 cells (an in vitro model for the human intestinal wall), blood-brain barrier (BBB) penetration, and skin permeability. sysrevpharm.org The results showed that all the synthesized Schiff bases were predicted to have good intestinal absorption. sysrevpharm.org

Table 3: Predicted ADMET Properties for Di-imine Derivatives of this compound

| Compound | HIA (% Absorption) | Caco-2 Permeability (nm/sec) | BBB Penetration | Skin Permeability (logKp) | Plasma Protein Binding (%) | CYP2D6 Inhibitor |

|---|---|---|---|---|---|---|

| 1a | 98.99 | 15.79 (Medium) | No | -2.73 | 92.61 | Yes |

| 1b | 99.28 | 19.52 (Medium) | No | -2.28 | 93.15 | Yes |

| 1c | 97.63 | 10.11 (Medium) | No | -3.51 | 85.44 | Yes |

| 1d | 97.63 | 10.11 (Medium) | No | -3.51 | 85.44 | Yes |

| 1e | 98.71 | 11.33 (Medium) | No | -3.92 | 92.01 | Yes |

| 1f | 98.24 | 10.09 (Medium) | No | -3.69 | 85.11 | Yes |

| 1g | 96.25 | 9.98 (Medium) | No | -4.41 | 89.12 | Yes |

| 1h | 96.25 | 9.98 (Medium) | No | -4.41 | 89.12 | Yes |

Data sourced from a study on di-imines derived from 4,4′-diaminoazobenzene, which was prepared from p-aminoacetanilide. sysrevpharm.org HIA: Human Intestinal Absorption. BBB: Blood-Brain Barrier. CYP2D6: Cytochrome P450 2D6.

Biological Activity of N 4 Aminophenyl Acetamide Derivatives and Mechanistic Insights

Anti-Microbial and Anti-Fungal Potentials of Derivatives

The modification of the N-(4-aminophenyl)acetamide structure has yielded compounds with significant activity against a range of microbial and fungal pathogens. Researchers have explored various heterocyclic and acyclic additions to the core molecule to enhance its therapeutic profile.

Pyrazole-carboxamide Derivatives as Fungicidal Agents

A notable class of N-(4-aminophenyl)acetamide derivatives incorporates a pyrazole-carboxamide moiety. These compounds have been identified as highly efficient fungicides, often targeting the succinate (B1194679) dehydrogenase (SDH) enzyme, a critical component in the fungal respiratory chain. nih.govnih.gov Research into these derivatives has demonstrated broad-spectrum fungicidal activity.

In one study, twenty-seven novel pyrazole-carboxamide derivatives were synthesized and tested against ten common plant-pathogenic fungi. nih.gov The results showed that many of these derivatives possessed excellent inhibitory effects at a concentration of 50 mg/L. nih.gov Certain compounds displayed remarkably high activity against Sclerotinia sclerotiorum in vitro, with EC50 values ranging from 2.04 to 15.2 μg/mL. nih.gov Further research confirmed that these designed analogues were effective at the enzyme level by inhibiting SDH. nih.gov Another study focusing on pyrazole-4-carboxamide derivatives also highlighted their efficacy, particularly against Sclerotinia sclerotiorum. nih.gov

Fungicidal Activity of Pyrazole-Carboxamide Derivatives

This table summarizes the effective concentration (EC50) of selected pyrazole-carboxamide derivatives against various fungal pathogens.

| Fungal Pathogen | Derivative Type | Reported EC50 (μg/mL) | Reference |

|---|---|---|---|

| Sclerotinia sclerotiorum | Pyrazole-4-carboxamide | 2.04 - 15.2 | nih.gov |

| Sclerotinia sclerotiorum | N-phenyl substituted Pyrazole-4-carboxamide (Compound U22) | 0.94 ± 0.11 | nih.gov |

| Physalospora piricola | Pyrazole-carboxamide | High Activity | nih.gov |

| Cercospora arachidicola | Pyrazole-carboxamide | High Activity | nih.gov |

| Phytophthora capsici | Pyrazole-carboxamide | High Activity | nih.gov |

Chalcone (B49325) Derivatives in Antimicrobial Research

Chalcones, which are α, β-unsaturated ketones, represent another significant class of derivatives with documented antimicrobial properties. nih.govmdpi.com These compounds can be synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. eijppr.comresearchgate.net

In a research program focused on developing new antimicrobial agents, two series of chalcone derivatives containing an acetamido group were synthesized. eijppr.com All synthesized compounds were found to be active against both Gram-positive and Gram-negative bacteria. eijppr.com Another study detailed the synthesis of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one via Claisen-Schmidt condensation, highlighting a viable route to these bioactive molecules. researchgate.net The antimicrobial potential of chalcones is attributed to their unique chemical structure, which can be readily modified to optimize bioactivity. nih.govmdpi.com

Antimicrobial Profile of Chalcone Derivatives

This table outlines the observed activity of chalcone derivatives against different types of bacteria.

| Derivative Class | Synthesis Method | Target Organisms | Observed Activity | Reference |

|---|---|---|---|---|

| Chalcones with s-triazine and acetamido groups | Claisen-Schmidt Condensation | Gram-positive and Gram-negative bacteria | All tested compounds were active. | eijppr.com |

| (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | General Antimicrobial Target | Synthesized for bioactivity studies. | researchgate.net |

Antimycobacterial Activity of Substituted Analogues

The search for novel treatments for tuberculosis has led to the investigation of N-(4-aminophenyl)acetamide derivatives against Mycobacterium tuberculosis. A study involving the synthesis of 1,2,4-triazole (B32235) derivatives bearing a 4-aminophenyl moiety yielded promising results. ingentaconnect.comresearchgate.net

In this work, two series of compounds, 2-[[5-(4-aminophenyl)-4-(4-substituted phenyl)-4H-1,2,4-triazol-3-yl]thio]-1-(4-substituted phenyl)ethan-1-one and 2-[[5-(4-aminophenyl)-4-(4-substituted phenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-substituted phenyl)acetamide, were synthesized and screened for antimycobacterial activity. ingentaconnect.comresearchgate.net The findings were significant, as several compounds displayed antituberculotic potential comparable to the standard drug, rifampicin. ingentaconnect.comresearchgate.net Specifically, compounds designated as 2, 6, 7, and 8 were identified as having notable activity against M. tuberculosis. ingentaconnect.com

Anti-Cancer and Anti-Proliferative Effects of Derivatives